

A Comprehensive Technical Guide to 2-(hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(hydroxymethyl)-N-methylbenzamide

Cat. No.: B2451113

[Get Quote](#)

Published: January 2, 2026

Introduction

2-(hydroxymethyl)-N-methylbenzamide is a substituted aromatic amide that belongs to the broader class of benzamides. The benzamide structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [1][2] This compound, featuring a hydroxymethyl group at the ortho position of the benzene ring and an N-methylated amide, serves as a valuable intermediate in organic synthesis.[3] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a hydrogen-bond donating amide, makes it an attractive building block for the synthesis of more complex molecules and novel chemical entities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route, analytical characterization, and potential applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The structural features of **2-(hydroxymethyl)-N-methylbenzamide** dictate its chemical behavior and potential applications.

Chemical Identity

A summary of the key identifiers for **2-(hydroxymethyl)-N-methylbenzamide** is presented in the table below.

Identifier	Value	Source
IUPAC Name	2-(hydroxymethyl)-N-methylbenzamide	[4]
CAS Number	39976-03-9	[4]
Molecular Formula	C ₉ H ₁₁ NO ₂	[4]
Canonical SMILES	CNC(=O)C1=CC=CC=C1CO	[4]
InChI	InChI=1S/C9H11NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12)	[4]

Molecular Weight

The molecular weight of a compound is a fundamental property for stoichiometric calculations in chemical reactions and for its characterization by mass spectrometry.

Property	Value	Source
Average Molecular Weight	165.19 g/mol	[4]
Monoisotopic Mass	165.078978594 Da	[4]

Structural Elucidation

The molecular structure of **2-(hydroxymethyl)-N-methylbenzamide** is depicted below.

Caption: 2D structure of **2-(hydroxymethyl)-N-methylbenzamide**.

The molecule consists of a central benzene ring substituted with two functional groups at adjacent positions (ortho-substitution). The N-methylbenzamide group comprises a secondary amide, which can act as both a hydrogen bond donor and acceptor. The hydroxymethyl group (-CH₂OH) contains a primary alcohol, which is a versatile functional group for further chemical

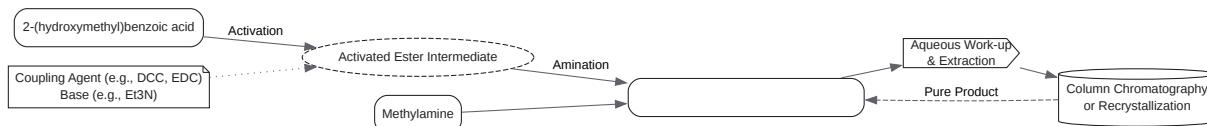
modifications. The ortho-positioning of these two groups may allow for intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity.

Physicochemical Characteristics

The physicochemical properties of **2-(hydroxymethyl)-N-methylbenzamide** are crucial for its handling, purification, and formulation. The following table summarizes key computed physicochemical data.

Property	Predicted Value	Source
XLogP3-AA	0.3	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	2	[4]
Topological Polar Surface Area	49.3 Å ²	[4]

The presence of both a hydroxyl and an amide group suggests that **2-(hydroxymethyl)-N-methylbenzamide** is a polar molecule. This polarity, along with its ability to form hydrogen bonds, would imply moderate solubility in polar solvents like water, and good solubility in alcohols and other polar organic solvents.[\[5\]](#) The molecule's stability is expected to be good under standard conditions, although the presence of the hydroxymethyl and amide groups may make it susceptible to degradation under harsh acidic or basic conditions.


Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of **2-(hydroxymethyl)-N-methylbenzamide** is not readily available in the searched literature, a plausible and efficient synthetic route can be designed based on standard organic chemistry transformations.[\[6\]](#)[\[7\]](#)

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted benzamides is the coupling of a benzoic acid derivative with an amine.[\[8\]](#) In this case, 2-(hydroxymethyl)benzoic acid can

be coupled with methylamine using a suitable activating agent.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-(hydroxymethyl)-N-methylbenzamide**.

Experimental Protocol (Hypothetical)

This hypothetical protocol is based on well-established amidation procedures.

Materials:

- 2-(hydroxymethyl)benzoic acid
- Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Triethylamine (Et_3N) or another suitable non-nucleophilic base
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the reaction solvent
- Hydrochloric acid (1 M aqueous solution)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

- Silica gel for column chromatography
- Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

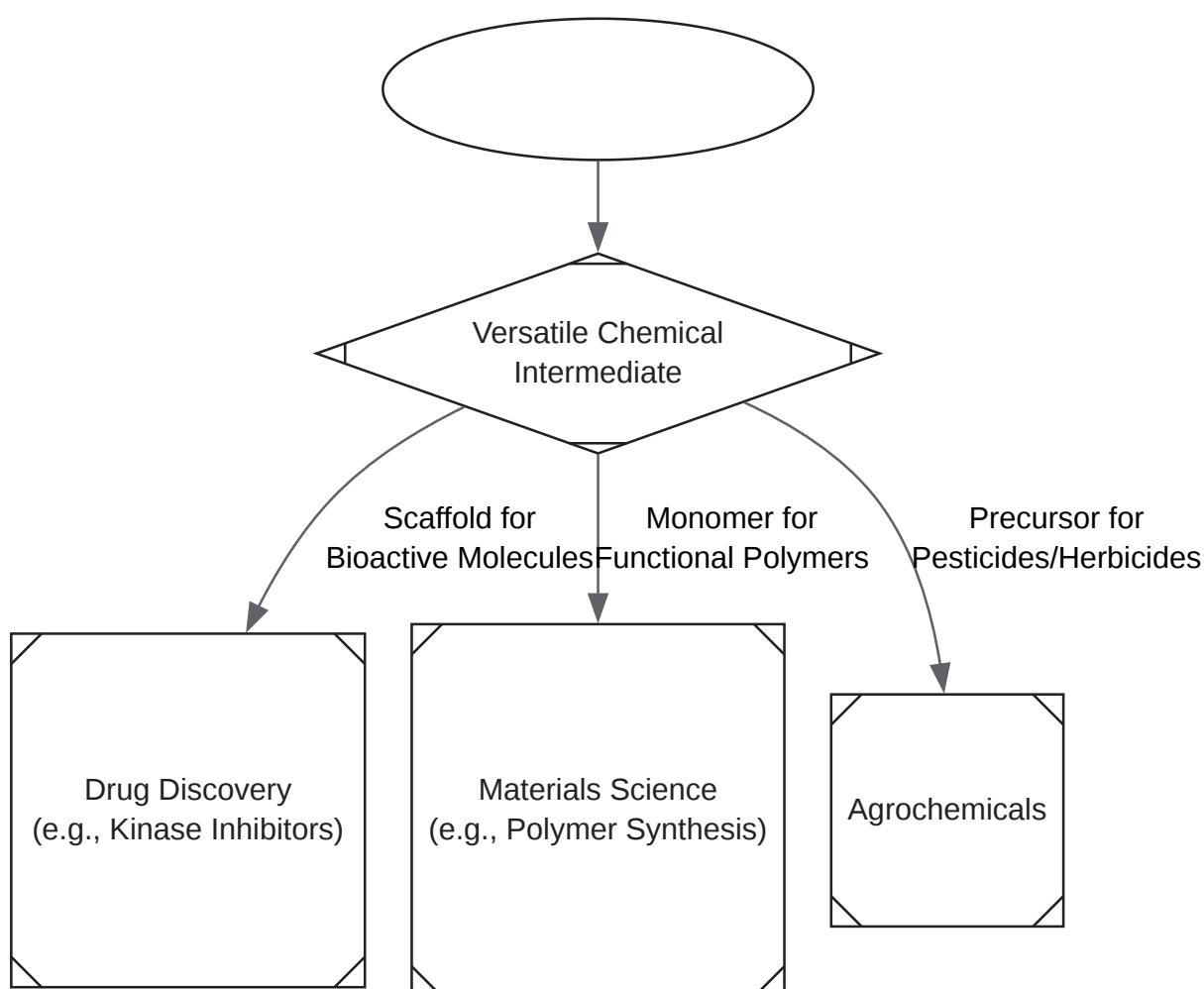
- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(hydroxymethyl)benzoic acid (1.0 equivalent). Dissolve it in the anhydrous solvent (DCM or THF).
- Addition of Base and Amine: Add triethylamine (1.1 equivalents). If using methylamine hydrochloride, add an additional equivalent of triethylamine. Then, add the methylamine solution or salt (1.1 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.
- Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve the coupling agent (DCC or EDC, 1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with the reaction solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to afford the pure **2-(hydroxymethyl)-N-methylbenzamide**.

Causality Behind Experimental Choices

- Coupling Agents: DCC and EDC are widely used coupling agents that activate the carboxylic acid to form a highly reactive intermediate, facilitating the nucleophilic attack by the amine.

- **Base:** Triethylamine is used to neutralize the hydrochloride salt of the amine (if used) and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
- **Solvent:** Anhydrous aprotic solvents like DCM or THF are chosen to prevent the hydrolysis of the activated intermediate and to dissolve the reactants.
- **Aqueous Work-up:** The acidic and basic washes are essential to remove unreacted starting materials, the coupling agent, and its byproducts.
- **Purification:** Column chromatography or recrystallization is necessary to isolate the final product in high purity by separating it from any remaining impurities.

Analytical Characterization


The identity and purity of synthesized **2-(hydroxymethyl)-N-methylbenzamide** would be confirmed using standard analytical techniques.^[9] The following are the expected spectral data based on its structure.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (multiplets in the range of ~7.2-7.8 ppm).- A singlet for the hydroxymethyl protons (-CH₂OH) around 4.5-5.0 ppm.- A doublet for the N-methyl protons (-NHCH₃) around 2.8-3.0 ppm, which may show coupling to the amide proton.- A broad singlet for the amide proton (-NH) around 6.0-8.0 ppm.- A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons in the range of ~120-140 ppm.- The carbonyl carbon (C=O) of the amide around 165-175 ppm.- The hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.- The N-methyl carbon (-NHCH₃) around 25-30 ppm.
IR Spectroscopy	<ul style="list-style-type: none">- A broad O-H stretching band from the hydroxyl group around 3200-3600 cm⁻¹.- An N-H stretching band from the secondary amide around 3300-3500 cm⁻¹.- A strong C=O stretching band (Amide I) around 1630-1680 cm⁻¹.- An N-H bending band (Amide II) around 1510-1570 cm⁻¹.- C-O stretching from the alcohol around 1000-1260 cm⁻¹.- Aromatic C-H and C=C stretching bands.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 165).- Characteristic fragmentation patterns, such as the loss of a hydroxymethyl group or cleavage of the amide bond.

Applications and Research Directions

2-(hydroxymethyl)-N-methylbenzamide is primarily utilized as an intermediate in organic synthesis for the creation of more complex molecules.^[3] Its bifunctional nature allows for a

variety of chemical transformations.

[Click to download full resolution via product page](#)

Caption: Relationship between the structure of **2-(hydroxymethyl)-N-methylbenzamide** and its potential applications.

The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of biological activities.^{[10][11]} Therefore, **2-(hydroxymethyl)-N-methylbenzamide** could serve as a starting material for the synthesis of novel drug candidates. For instance, the hydroxyl group can be further functionalized to introduce different pharmacophores, while the amide portion can interact with biological targets through hydrogen bonding.

Future research could focus on:

- The development of efficient and scalable synthetic routes to **2-(hydroxymethyl)-N-methylbenzamide**.
- The synthesis of a library of derivatives by modifying the hydroxymethyl and amide groups.
- The biological evaluation of these new compounds for various therapeutic targets.

Safety and Handling

Based on the available GHS hazard information, **2-(hydroxymethyl)-N-methylbenzamide** is harmful if swallowed and causes serious eye irritation.[\[4\]](#)

Precautions for safe handling:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Work in a well-ventilated area or in a fume hood.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Conditions for safe storage:

- Store in a tightly closed container in a dry and well-ventilated place.

Disposal considerations:

- Dispose of contents and container in accordance with local, regional, national, and international regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 3. 2-(Hydroxymethyl)-N-methylbenzamide [myskinrecipes.com]
- 4. 2-(Hydroxymethyl)-N-methylbenzamide | C9H11NO2 | CID 4147605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses | GCRIS Database | Pamukkale University [gcris3.pau.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(hydroxymethyl)-N-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2451113#2-hydroxymethyl-n-methylbenzamide-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com